molecular formula C6H12N2 B12120365 2-(Ethylamino)butanenitrile

2-(Ethylamino)butanenitrile

Cat. No.: B12120365
M. Wt: 112.17 g/mol
InChI Key: BXFJQFPWXDXFSD-UHFFFAOYSA-N
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Description

2-(Ethylamino)butanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylamino)butanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

    Reduction: Nitriles can be reduced to primary amines using lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Grignard Reaction: Nitriles react with Grignard reagents to form ketones.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) with heat.

    Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.

Major Products:

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)butanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon in the nitrile group. This can lead to the formation of various intermediates, such as imine anions, which are then further transformed into the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Its structure allows for specific interactions in organic synthesis and biocatalysis that are not possible with simpler nitriles .

Properties

IUPAC Name

2-(ethylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-6(5-7)8-4-2/h6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFJQFPWXDXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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